2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride
Overview
Description
2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms
Preparation Methods
The synthesis of 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups . The reaction scope includes various aryl, hetaryl, and cycloalkyl amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .
Chemical Reactions Analysis
2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses.
Materials Science: This compound and its derivatives are utilized in the development of energetic materials, fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors.
Organic Synthesis: The low aromaticity and presence of a weak O–N bond in the 1,2,4-oxadiazole ring make it a versatile building block for the synthesis of other heterocycles.
Mechanism of Action
The mechanism of action of 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or agonist of certain enzymes or receptors, depending on its structure and functional groups. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Properties
IUPAC Name |
2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-2-11-14-12(16-15-11)10-5-3-9(4-6-10)7-8-13;/h3-6H,2,7-8,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZMITMHQJUKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251925-30-0 | |
Record name | 2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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